Torvanol A

描述

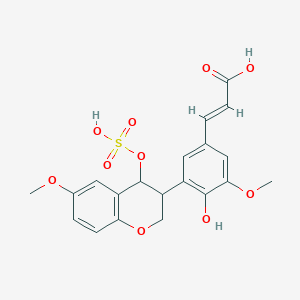

Structure

3D Structure

属性

分子式 |

C20H20O10S |

|---|---|

分子量 |

452.4 g/mol |

IUPAC 名称 |

(E)-3-[4-hydroxy-3-methoxy-5-(6-methoxy-4-sulfooxy-3,4-dihydro-2H-chromen-3-yl)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C20H20O10S/c1-27-12-4-5-16-14(9-12)20(30-31(24,25)26)15(10-29-16)13-7-11(3-6-18(21)22)8-17(28-2)19(13)23/h3-9,15,20,23H,10H2,1-2H3,(H,21,22)(H,24,25,26)/b6-3+ |

InChI 键 |

XKGLTSPFQHSIDD-ZZXKWVIFSA-N |

SMILES |

COC1=CC2=C(C=C1)OCC(C2OS(=O)(=O)O)C3=C(C(=CC(=C3)C=CC(=O)O)OC)O |

手性 SMILES |

COC1=CC2=C(C=C1)OCC(C2OS(=O)(=O)O)C3=C(C(=CC(=C3)/C=C/C(=O)O)OC)O |

规范 SMILES |

COC1=CC2=C(C=C1)OCC(C2OS(=O)(=O)O)C3=C(C(=CC(=C3)C=CC(=O)O)OC)O |

同义词 |

torvanol A |

产品来源 |

United States |

Isolation and Spectroscopic Elucidation of Torvanol a

Botanical Source and Habitat of Solanum torvum

Torvanol A is primarily isolated from Solanum torvum Sw., a species commonly known by various names including turkey berry, devil's fig, pea eggplant, and wild eggplant phytojournal.comlucidcentral.orgidtools.org. Solanum torvum is a bushy, erect, and often spiny perennial shrub or small tree that typically grows to a height of 0.8-3 meters, but can occasionally reach up to 5 meters lucidcentral.orgwikipedia.org. It is characterized by its gray-green twigs covered with star-shaped hairs and leaves that are broadly ovate with margins ranging from entire to deeply lobed wikipedia.org.

Solanum torvum thrives in warm, humid tropical climates and can be found at elevations up to 2,000 meters above sea level croptrust.org. Its native habitat includes thickets and woodlands, often in areas along water courses croptrust.org. It is also commonly found in disturbed environments such as roadsides, pastures, and abandoned farmland, where it can establish itself as a weed lucidcentral.orgidtools.orgcroptrust.orgprota4u.org. The plant requires sunlight for seed germination and starts flowering after 3–4 months, continuing to flower for its lifespan of up to 5 years prota4u.org.

Geographic Distribution of Solanum torvum Accessions Relevant to this compound Production

Solanum torvum is native to Central and South America, with its origin spanning from Mexico to Brazil and Peru, and is widely distributed in the Caribbean lucidcentral.orgcroptrust.orgprota4u.org. It has become a pantropical weed and is now widely naturalized in tropical and subtropical regions across the globe lucidcentral.orgidtools.orgprota4u.org. This includes West and Central Africa, South and Southeast Asia, China, Australia, the south-eastern USA (Florida and Alabama), and various Pacific islands lucidcentral.orgprota4u.orgfloranorthamerica.org.

While Solanum torvum is widely distributed, specific accessions relevant to this compound production are linked to regions where phytochemical studies have been conducted. For instance, samples of Solanum torvum fruits used for the isolation of this compound have been collected from areas like Agailjhara, Barisal, in Bangladesh phytojournal.com. Aerial parts of Solanum torvum have also been collected in regions such as Xishuangbanna, Yunnan Province, China, for the isolation of compounds, including this compound researchgate.net. The plant is also cultivated as a small-scale vegetable in southern and eastern Asia, being particularly popular in Thailand, and is used as a rootstock for eggplant and tomato in various regions idtools.orgcroptrust.orgprota4u.org.

Plant Part-Specific Distribution and Concentration of this compound

Research indicates that this compound is present in different parts of the Solanum torvum plant. It has been isolated from the fruits of Solanum torvum phytojournal.comnih.govresearchgate.netjapsonline.comukaazpublications.comukaazpublications.com. Additionally, this compound has also been isolated from the leaves of Solanum torvum ukaazpublications.comukaazpublications.comtandfonline.comcabidigitallibrary.orgtandfonline.com.

While specific quantitative data on the concentration of this compound across all plant parts is not extensively detailed in the search results, studies on the phytochemical composition of Solanum torvum indicate varying concentrations of different compound classes in different parts. For example, total alkaloid content was quantified at 0.12% in Solanum torvum, with specific glycoalkaloids like solasonine (B1682107) (0.0043%) and solamargine (B1681910) (0.0028%) also reported tandfonline.comijrpr.comiipseries.org. Polyphenolic compounds, including phenols, flavonoids, and tannins, have been found in significant concentrations in Solanum torvum fruits, recorded as 160.30 mg/g, 104.36 mg/g, and 65.91 mg/g, respectively tandfonline.comijrpr.com. A comparison of immature and mature fruits showed significant differences in alkaloid content tandfonline.com. The leaves and fruits have been reported to have higher concentrations of chemical compounds inhibiting microbial activities compared to other parts tandfonline.comtandfonline.com.

Based on the isolation reports, this compound is found in both fruits and leaves. While precise comparative concentrations were not found, the documented isolations confirm its presence in these plant parts.

Methodologies for Extraction and Purification of this compound from Plant Matrices

The isolation of this compound from Solanum torvum involves initial extraction of the plant material followed by purification steps to obtain the compound in a relatively pure form.

Solvent Extraction Techniques and Optimization

Solvent extraction is a primary method used to obtain this compound and other phytochemicals from Solanum torvum. The choice of solvent is crucial for efficiently extracting the target compounds based on their polarity. Methanol (B129727) has been frequently used for the extraction of this compound from Solanum torvum fruits phytojournal.comnih.govresearchgate.netjapsonline.comukaazpublications.comukaazpublications.com. Methanolic extracts of Solanum torvum fruits have been investigated for their phytochemical constituents phytojournal.comresearchgate.netjapsonline.comukaazpublications.comukaazpublications.comtandfonline.com.

Other solvents and extraction techniques have also been employed in the study of Solanum torvum. For instance, ethanol (B145695) extracts of aerial parts have been used to isolate steroidal lactone saponins (B1172615) and spirostanol (B12661974) glycosides phytojournal.com. Sequential extraction with petroleum ether, dichloromethane, and methanol has been performed on Solanum torvum fruit powder phytojournal.com. Hexane, ethyl acetate (B1210297), and methanol have been used for the extraction of Solanum torvum leaf powder in a Soxhlet apparatus cabidigitallibrary.org.

Optimization of solvent extraction techniques is essential to maximize the yield and selectivity of the desired compounds boku.ac.atthermofisher.com. Parameters such as solvent type, solvent polarity, temperature, pressure, extraction time, and the solid-to-liquid ratio can be varied to achieve optimized yields boku.ac.atmdpi.comrepec.orgconscientiabeam.com. Accelerated solvent extraction (ASE), which utilizes elevated temperature and pressure, is one technique that allows for the optimization of these parameters for efficient extraction boku.ac.atthermofisher.com. While the specific optimization parameters for this compound extraction are not detailed, general principles of solvent extraction optimization apply, focusing on selecting the most suitable solvent or mixture and conditions to enhance solubility and mass transfer of the target compound from the plant matrix boku.ac.atmdpi.com.

Chromatographic Separation Strategies for Isolation Purity

Chromatographic separation techniques are indispensable for purifying this compound from the complex mixture of compounds obtained after extraction. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase bioanalysis-zone.comresearchgate.net.

Column chromatography is a widely used technique for the purification of plant extracts chromatographyonline.com. Studies on the chemical constituents of Solanum torvum have utilized column chromatography with various stationary phases, including silica (B1680970) gel, Sephadex LH-20, and Rp-C18 researchgate.net. These different stationary phases allow for separation based on polarity and size.

High-performance liquid chromatography (HPLC) is another powerful chromatographic technique used for both analytical and preparative separation of compounds rotachrom.com. While not explicitly stated for the preparative isolation of this compound in all search results, HPLC coupled with detectors like evaporative light scattering detector (ELSD) and mass spectrometry (MS) has been used for the identification and characterization of compounds, including saponins, from Solanum torvum extracts, suggesting its potential use in purification researchgate.net. Preparative HPLC is employed to isolate larger quantities of a target compound rotachrom.com.

The goal of chromatographic separation in the context of isolating this compound is to achieve high purity by effectively separating it from co-extracted compounds bioanalysis-zone.comrotachrom.com. This often involves a combination of different chromatographic methods and optimization of mobile phase composition and flow rates.

Advanced Spectroscopic Methods for Structural Assignment of this compound

The structural elucidation of this compound relies heavily on advanced spectroscopic techniques, which provide detailed information about its molecular structure. The structure of this compound has been characterized on the basis of spectroscopic analysis phytojournal.comresearchgate.net.

Electrospray ionization mass spectrometry (ESI-MS) has been used in the structural elucidation of compounds isolated from Solanum torvum, including this compound researchgate.net. Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in determining its elemental composition and structural fragments pressbooks.pubnih.govumass.edu. ESI-MS is a soft ionization technique suitable for analyzing polar and thermally labile compounds like glycosides and sulfated flavonoids researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the detailed structure of organic compounds, providing information about the types and connectivity of atoms within a molecule ijpsr.com. While specific NMR data for this compound were not extensively provided, spectroscopic techniques, which include NMR, are routinely used for the structural assignment of isolated compounds from natural sources phytojournal.comresearchgate.netijpsr.com. NMR experiments, such as 1D (¹H NMR, ¹³C NMR) and 2D (COSY, HSQC, HMBC) NMR, are essential for assigning proton and carbon signals and determining the spatial arrangement of atoms.

Other spectroscopic methods that can be employed in structural elucidation include Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, which provide information about functional groups and conjugated systems within the molecule, respectively ijpsr.com. The combination of data from these spectroscopic techniques allows for the comprehensive determination of the chemical structure of this compound. The structure of this compound has been established as a C-4 sulfated isoflavonoid (B1168493) phytojournal.comnih.govntu.edu.tw.

Here is a table summarizing the key information regarding the isolation and spectroscopic elucidation of this compound:

| Aspect | Details |

| Botanical Source | Solanum torvum Sw. phytojournal.comnih.gov |

| Plant Parts Isolated From | Fruits phytojournal.comnih.govresearchgate.netjapsonline.comukaazpublications.comukaazpublications.com, Leaves ukaazpublications.comukaazpublications.comtandfonline.comcabidigitallibrary.orgtandfonline.com |

| Primary Extraction Solvent (Fruits) | Methanol phytojournal.comnih.govresearchgate.netjapsonline.comukaazpublications.comukaazpublications.com |

| Other Extraction Solvents Used | Ethanol, Petroleum ether, Dichloromethane, Hexane, Ethyl acetate phytojournal.comcabidigitallibrary.org |

| Chromatographic Techniques Used for Isolation | Column Chromatography (Silica gel, Sephadex LH-20, Rp-C18) researchgate.net, HPLC (implied for purification) researchgate.net |

| Spectroscopic Methods for Structure Elucidation | ESI-MS researchgate.net, NMR (implied) phytojournal.comresearchgate.netijpsr.com, IR, UV-Vis (implied) ijpsr.com |

| Chemical Nature | C-4 sulfated isoflavonoid phytojournal.comnih.govntu.edu.tw |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Assignment

NMR spectroscopy is a fundamental tool in the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and the arrangement of protons within a molecule drugbank.comsemanticscholar.org. Both ¹H NMR and ¹³C NMR spectroscopy are crucial for determining the carbon skeleton and assigning protons in this compound ijpsr.comresearchgate.netcolab.ws. Analysis of chemical shifts, splitting patterns, and coupling constants in the ¹H NMR spectrum allows for the identification of different types of protons and their neighboring environments. The ¹³C NMR spectrum provides information about the distinct carbon atoms present in the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, ROESY, and HMBC, are often employed to establish correlations between protons and carbons, aiding in the complete assignment of the spectrum and the construction of the molecular structure nih.govcolab.wsresearchgate.net.

Available NMR data for a compound identified as this compound (molecular formula C8H16NO4) includes signals observed in D2O rsc.org.

| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment | J (Hz) |

| ¹H NMR | 4.38 | br. t | 1 H | 3.9 |

| 4.14 | t | 1 H | 8.1 | |

| 3.80 | m | 3 H | - | |

| 3.38 | dd | 1 H | 8.0, 3.9 | |

| 3.10 | m | 1 H | - | |

| 2.85 | m | 2 H | - | |

| 1.75 | m | 2 H | - | |

| ¹³C NMR | 78.6 | - | - | - |

| 76.2 | - | - | - | |

| 73.0 | - | - | - | |

| 66.6 | - | - | - | |

| 64.3 | - | - | - | |

| 60.1 | - | - | - | |

| 46.3 | - | - | - | |

| 34.6 | - | - | - |

Note: The ¹³C NMR data is referenced using 1,4-Dioxane as an internal standard at δC 67.4 ppm. rsc.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structural fragments savemyexams.comwikipedia.org. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide accurate mass measurements, allowing for the determination of the precise molecular formula researchgate.net. The fragmentation pattern observed in a mass spectrum, generated by the dissociation of the molecular ion, can provide clues about the substructures present in the molecule savemyexams.comlibretexts.orglibretexts.org. Different ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), can be used depending on the nature of the compound rsc.org.

For a compound referred to as this compound with the molecular formula C8H16NO4, HRMS data using ESI has been reported, showing a protonated molecule peak [M + H]⁺ at m/z 190.1074, which is in close agreement with the calculated mass of 190.1079 for C8H16NO4 rsc.org.

However, it is important to note that another source lists "this compound" with a molecular formula of C20H20O10S and a monoisotopic mass of 452.07773 Da uni.lu. Predicted MS adducts for this compound include [M+H]⁺ at m/z 453.08501 and [M+Na]⁺ at m/z 475.06695 uni.lu. This suggests potential variations in the naming or identification of compounds referred to as this compound in the literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds when exposed to infrared radiation itwreagents.comspectroscopyonline.com. Characteristic absorption peaks in the IR spectrum correspond to specific functional groups such as hydroxyl, carbonyl, and amine groups researchgate.net. UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting conjugated systems and chromophores, which are structural features that absorb light in the UV and visible regions of the electromagnetic spectrum itwreagents.comyoutube.commsu.edu.

Available IR Data for this compound (KBr) rsc.org:

| Wavenumber (cm⁻¹) | Possible Functional Group |

| 3484 | O-H or N-H stretch |

| 3300 | O-H or N-H stretch |

| 1683 | C=O stretch |

| 1383 | C-H bend or other modes |

| 1117 | C-O stretch |

Chiroptical Spectroscopy for Absolute Configuration Elucidation

Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules unideb.hue-bookshelf.deresearchgate.netscielo.br. These methods measure the differential interaction of a chiral substance with left and right circularly polarized light e-bookshelf.de. Optical rotation, measured at a specific wavelength (typically the sodium D line at 589 nm), provides a value ([α]D) that is characteristic of a chiral compound and its enantiomeric purity rsc.org. The sign and magnitude of the optical rotation can be related to the absolute configuration, often with the aid of computational methods or by comparison with known standards researchgate.netscielo.br. ECD spectroscopy, which measures the differential absorption of circularly polarized light as a function of wavelength, is particularly powerful for determining the absolute configuration of molecules containing chromophores scielo.br.

A compound identified as this compound (C8H16NO4) has been reported to have an optical rotation ([α]D) of -34.4 (c 0.5, CH2Cl2) rsc.org. This negative value indicates that the compound is optically active and is the levorotatory enantiomer under the specified conditions. While ECD data specifically for this compound was not found in the provided sources, ECD is a widely used technique in natural product chemistry for determining the absolute configuration, often in conjunction with computational predictions nih.govresearchgate.netscielo.br.

Analytical Method Development for Quantitative Analysis of this compound in Biological Samples

Developing analytical methods for the quantitative analysis of natural products like this compound in biological samples is crucial for pharmacokinetic studies, bioavailability assessments, and understanding their disposition in biological systems. Quantitative analysis involves determining the concentration or amount of a substance present in a sample drugdetection.net. For complex biological matrices such as plasma, urine, or tissue extracts, sensitive and selective analytical techniques are required hua.grpageplace.de.

Chromatographic methods coupled with mass spectrometry are commonly employed for the quantitative analysis of small molecules in biological samples hua.grpageplace.de. Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity, selectivity, and the ability to separate and quantify multiple compounds simultaneously hua.grmomentum.bio. These methods typically involve sample preparation steps to extract the analyte from the biological matrix, followed by chromatographic separation and detection by mass spectrometry pageplace.de. Targeted quantitative proteomics, which leverages mass spectrometry to quantify specific proteins or peptides, shares principles with the quantitative analysis of small molecules in biological matrices, focusing on precise and consistent quantification momentum.bio. While the provided search results discuss general approaches for quantitative analysis in biological samples using techniques like LC-MS nih.govhua.grpageplace.de, specific details on a fully developed and validated quantitative analytical method for this compound in biological matrices were not found. Such method development would typically involve optimizing sample preparation, chromatographic conditions, and mass spectrometric parameters, along with validation for parameters like linearity, accuracy, precision, and sensitivity.

Biosynthetic Pathways and Regulation of Torvanol a

Precursor Identification and Enzymatic Transformations in Isoflavonoid (B1168493) Biosynthesis

The isoflavonoid biosynthetic pathway originates from intermediates of the flavonoid biosynthesis pathway, specifically liquiritigenin (B1674857) or naringenin (B18129) genome.jpnih.gov. The initial steps involve enzymes from the general phenylpropanoid pathway: phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), which convert phenylalanine to 4-coumaroyl-CoA frontiersin.orgencyclopedia.pubfrontiersin.orgmdpi.comresearchgate.net.

A key enzyme in the divergence towards isoflavonoid biosynthesis is isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme frontiersin.orgnih.gov. IFS catalyzes the 2,3-aryl migration of the B-ring of a flavanone (B1672756) precursor (like naringenin or liquiritigenin) to the 3-position, forming a 2-hydroxyisoflavanone (B8725905) frontiersin.orgnih.gov. This intermediate is then typically dehydrated by 2-hydroxyisoflavanone dehydratase (HID/IFD) to yield the corresponding isoflavone, such as genistein (B1671435) or daidzein (B1669772) nih.gov.

Further modifications, such as hydroxylation, methylation, and glycosylation, lead to the diversity of isoflavonoid structures ontosight.airesearchgate.net. While the precise steps leading directly to the core structure of torvanol A before sulfation are not fully detailed in the provided search results, it is understood to be an isoflavonoid derivative, implying it follows the general pathway involving PAL, C4H, 4CL, IFS, and HID, followed by subsequent tailoring modifications.

Specificity of the C-4 Sulfation Step in this compound Formation

This compound is specifically characterized by a sulfate (B86663) group attached at the C-4 position nih.govphytojournal.comniscpr.res.in. This sulfation is a crucial modification that distinguishes it from non-sulfated isoflavonoids. Sulfation reactions in plants are catalyzed by sulfotransferases (SULTs) kaust.edu.sa. These enzymes transfer a sulfonate group (SO3-) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, in this case, an isoflavonoid precursor kaust.edu.sataylorandfrancis.comcapes.gov.br.

The specificity of the C-4 sulfation step in this compound formation is determined by the particular sulfotransferase enzyme(s) involved. These enzymes must recognize the specific isoflavonoid precursor and catalyze the transfer of the sulfate group precisely to the hydroxyl group at the C-4 position. The structural features of both the sulfotransferase and the isoflavonoid substrate are critical for this regiospecificity.

Characterization of Sulfotransferases Involved in this compound Biosynthesis

Sulfotransferases are a family of enzymes that play diverse roles in the metabolism of various compounds, including secondary metabolites like flavonoids and isoflavonoids kaust.edu.sataylorandfrancis.com. While the search results confirm the existence of sulfated flavonoids and mention this compound as a C-4 sulfated isoflavonoid isolated from Solanum torvum, specific details regarding the characterization of the Solanum torvum sulfotransferase(s) responsible for the C-4 sulfation of the this compound precursor are not explicitly provided. Research on sulfated flavonoids in other plants suggests that different sulfotransferases exhibit specificity for the position of sulfation on the flavonoid/isoflavonoid backbone kaust.edu.sa. Characterization of the sulfotransferase(s) involved in this compound biosynthesis would typically involve enzyme isolation, activity assays, substrate specificity studies, and potentially genetic analysis of the encoding gene(s).

Co-factor Requirements for Sulfation

The sulfation reaction catalyzed by sulfotransferases requires the activated sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) kaust.edu.sataylorandfrancis.comcapes.gov.br. PAPS is synthesized in a two-step process from inorganic sulfate. First, ATP sulfurylase catalyzes the conversion of sulfate and ATP to adenosine-5'-phosphosulfate (B1198388) (APS). Second, APS kinase phosphorylates APS to form PAPS capes.gov.brfrontiersin.org. Thus, the availability of PAPS is crucial for sulfation reactions, and its synthesis depends on the availability of sulfate and the activity of ATP sulfurylase and APS kinase capes.gov.br. PAPS is considered an obligate cosubstrate for sulfotransferases capes.gov.br.

Data on PAPS synthesis and utilization can be presented in a table:

| Co-factor/Molecule | Role in Sulfation | Enzymes Involved in Synthesis | Precursors for Synthesis |

| Sulfate (SO4²⁻) | Source of sulfur for sulfation | - | - |

| ATP | Energy source for PAPS synthesis | - | - |

| APS (Adenosine-5'-phosphosulfate) | Intermediate in PAPS synthesis | ATP sulfurylase capes.gov.brfrontiersin.org | Sulfate, ATP |

| PAPS (3'-phosphoadenosine-5'-phosphosulfate) | Activated sulfate donor kaust.edu.sataylorandfrancis.comcapes.gov.br | ATP sulfurylase, APS kinase capes.gov.brfrontiersin.org | APS, ATP |

Genetic and Environmental Factors Influencing this compound Accumulation

The accumulation of secondary metabolites like this compound in plants is influenced by a complex interplay of genetic and environmental factors frontiersin.orgnih.gov.

Gene Expression Analysis of Biosynthetic Enzymes

The levels of enzymes involved in the biosynthetic pathway directly impact the production of secondary metabolites savemyexams.comminia.edu.eg. Gene expression analysis of the genes encoding these enzymes can provide insights into the regulation of this compound biosynthesis. Studies on isoflavonoid biosynthesis in other legumes have shown that the expression of key enzymes like PAL, C4H, 4CL, CHS, and IFS is tightly regulated frontiersin.orgmdpi.com. Transcription factors, such as MYB, WRKY, and NAC, have been identified as potential regulators of isoflavonoid biosynthesis by controlling the expression of structural genes frontiersin.orgmdpi.comresearchgate.netcore.ac.uknih.govbbc.co.uk. Upregulation of genes encoding rate-limiting enzymes in the pathway can lead to increased accumulation of the end product mdpi.com.

While specific gene expression data for this compound biosynthesis in Solanum torvum is not detailed in the search results, the general principles of gene regulation in secondary metabolism apply. Variations in gene expression levels of the sulfotransferase(s) responsible for C-4 sulfation, as well as upstream enzymes in the isoflavonoid pathway, would likely influence this compound levels.

Impact of Abiotic Stressors on this compound Production

Abiotic stresses, such as drought, temperature extremes, salinity, and UV radiation, are known to influence the production of secondary metabolites in plants, often as part of defense mechanisms nih.govmdpi.comnih.govbrandonbioscience.comresearchgate.netbrandonbioscience.com. Plants respond to stress by altering their metabolism, which can lead to either inhibition or promotion of secondary metabolite synthesis mdpi.comnih.gov.

While the provided search results mention that Solanum torvum has been investigated for its response to abiotic stress researchgate.net, specific data on the impact of different abiotic stressors on this compound production in Solanum torvum is not extensively detailed. However, studies on other sulfated flavonoids suggest that sulfur availability, which can be influenced by environmental conditions, affects their biosynthesis kaust.edu.sa. Additionally, general responses to abiotic stress involve changes in gene expression of biosynthetic enzymes and the accumulation of stress-protective compounds, which could include specialized metabolites like this compound brandonbioscience.combrandonbioscience.com.

Research findings often involve comparing metabolite levels or enzyme activity under different stress conditions. Such data, if available for this compound, could be presented in tables showing the concentration of this compound or the activity/expression of biosynthetic enzymes under control versus stressed conditions.

| Abiotic Stressor | Potential Impact on this compound Production (Based on general secondary metabolism responses) | Relevant Biosynthetic Steps Potentially Affected |

| Drought | Can increase or decrease, depending on severity and plant species mdpi.comresearchgate.netbrandonbioscience.com | Gene expression of biosynthetic enzymes, precursor availability |

| Temperature Extremes (Heat/Cold) | Can increase or decrease, depending on the specific temperature range and plant species nih.govmdpi.combrandonbioscience.com | Enzyme activity, gene expression, metabolic flux |

| Salinity | Can influence secondary metabolite production researchgate.net | Gene expression, osmotic adjustment, ion homeostasis nih.gov |

| UV Radiation | Known to induce flavonoid biosynthesis ontosight.ai | Gene expression of phenylpropanoid and isoflavonoid pathway enzymes |

| Sulfur Availability | Directly impacts the synthesis of sulfated compounds kaust.edu.sa | PAPS synthesis, sulfotransferase activity |

Role of Phytohormones in Biosynthetic Regulation

While the precise role of phytohormones in regulating this compound biosynthesis is not described in the provided information, phytohormones are known to play crucial roles in regulating various aspects of plant growth, development, and the production of secondary metabolites, including other flavonoids. nih.govmdpi.comnih.govfrontiersin.orgconicet.gov.ar Studies on other plant compounds have shown that phytohormones such as auxins, cytokinins, gibberellins, abscisic acid, jasmonic acid, and salicylic (B10762653) acid can influence the expression of genes involved in biosynthetic pathways. nih.govnih.govmdpi.comnih.govfrontiersin.orgconicet.gov.ar For instance, phytohormones can affect the transcriptional regulation of genes encoding enzymes in flavonoid biosynthesis. nih.gov The interaction of phytohormones is crucial for plant responses to environmental stimuli and can trigger signaling pathways that influence metabolic processes. mdpi.comconicet.gov.ar

Pathway Engineering Approaches for Enhanced this compound Production in Plant Cell Cultures or Microbial Hosts

Specific pathway engineering approaches for enhancing this compound production have not been found in the provided search results. However, general strategies for enhancing the production of secondary metabolites, including flavonoids, in plant cell cultures and microbial hosts through pathway engineering have been explored for other compounds. princeton.edumdpi.comwustl.edunih.govnih.govbiologydiscussion.comnih.govadpcollege.ac.inmdpi.com These approaches typically involve manipulating biosynthetic pathways by overexpressing bottleneck enzymes, blocking competing pathways, or introducing heterologous genes from other organisms. princeton.edumdpi.comwustl.edu

Plant cell cultures offer a potential system for producing valuable secondary metabolites, and bioreactors can be used for scaling up production. biologydiscussion.comadpcollege.ac.inmdpi.com Elicitation, including the use of phytohormones, has been shown to improve the yield of certain compounds in plant cell cultures. biologydiscussion.commdpi.com Microbial hosts, such as Escherichia coli or yeast, can also be engineered to produce plant natural products by introducing the relevant biosynthetic genes. princeton.edumdpi.comwustl.edunih.govnih.gov This can involve implementing nature-inspired or de novo biosynthetic pathways. mdpi.com Challenges in microbial production include balancing metabolic burden and optimizing enzyme expression and activity. princeton.eduwustl.edu While these methods hold promise for producing complex molecules, their specific application to this compound would require detailed knowledge of its biosynthetic pathway and the enzymes involved, which was not available in the provided search results.

Synthetic Chemistry Approaches to Torvanol a and Its Core Scaffolds

Retrosynthetic Analysis of the Isoflavonoid (B1168493) Sulfate (B86663) Core Structure

A retrosynthetic analysis of Torvanol A reveals the key chemical transformations required for its total synthesis. The primary disconnection is the sulfate ester linkage at the C-4 position, which simplifies the target molecule to its corresponding isoflavan-4-ol precursor. This precursor possesses the core 3-phenyl-3,4-dihydro-2H-chromene skeleton characteristic of this compound.

Further disconnection of the isoflavan-4-ol backbone can be approached in several ways. A common strategy for isoflavonoid synthesis involves breaking the bond between the C-3 of the heterocyclic C-ring and the B-ring. This leads to a chromanone or a related precursor for the A/C-ring system and a suitable aryl metallic or aryl halide species for the B-ring. An alternative disconnection can be made at the C-2/C-3 bond or the ether linkage of the C-ring, which would lead back to a 2'-hydroxydeoxybenzoin intermediate. This key intermediate contains both the A- and B-rings and is a central component in many linear syntheses of isoflavonoids. rsc.orgresearchgate.net The substituents on both the A- and B-rings, including the methoxy (B1213986) groups and the carboxyethenyl side chain, would be installed on these simpler precursors prior to the key bond-forming reactions.

Total Synthesis Strategies for the Isoflavonoid Backbone

The construction of the isoflavonoid skeleton is a well-explored area of synthetic chemistry, with strategies broadly categorized into convergent and linear approaches. rsc.org Isoflavonoids are a class of flavonoids that possess a 3-phenylchroman skeleton, which is derived from a 1,2-aryl migration during their biosynthesis. rsc.orgfrontiersin.org Synthetic strategies often aim to replicate or bypass this rearrangement through modern chemical methods.

Convergent synthesis strategies involve the preparation of major fragments of the molecule separately, followed by their assembly in the later stages of the synthesis. This approach is often efficient as it allows for the independent optimization of the synthesis of each fragment.

A prominent convergent method for constructing the isoflavone (B191592) skeleton is the Suzuki-Miyaura coupling reaction. acs.orgnih.gov This palladium-catalyzed cross-coupling reaction typically involves an iodochromone (representing the A/C-ring system) and a phenylboronic acid derivative (representing the B-ring). acs.org This strategy allows for the divergent synthesis of various isoflavone natural products by coupling different B-ring precursors with a common iodochromone intermediate. acs.orgnih.gov For the synthesis of the this compound backbone, a similar coupling could be envisioned, followed by reduction of the chromone (B188151) to the corresponding isoflavan-4-ol.

| Convergent Synthesis Example: Suzuki-Miyaura Coupling | |

| Key Reaction | Palladium-catalyzed cross-coupling |

| Fragment 1 (A/C-Rings) | Iodochromone derivative |

| Fragment 2 (B-Ring) | Phenylboronic acid derivative |

| Advantages | High efficiency, modularity, late-stage introduction of B-ring diversity |

| Reference | acs.orgnih.gov |

Another convergent approach is the Negishi cross-coupling, which utilizes a C-3 zincated chromone and an aryl iodide or bromide. This method has been successfully applied to the synthesis of isoflavones like Biochanin A in high yields. rsc.org

Linear synthesis involves the sequential construction of the target molecule from a starting material in a step-by-step fashion. While potentially longer, this approach can be advantageous for building complexity gradually.

The traditional and most common linear strategy for isoflavone synthesis is the deoxybenzoin (B349326) route. rsc.orgresearchgate.net This method starts with a 2-hydroxydeoxybenzoin (a 2'-hydroxyphenyl benzyl (B1604629) ketone), which already contains the A- and B-rings connected by a C-C-C bridge. Cyclization of the deoxybenzoin with a one-carbon electrophile, such as dimethylformamide or ethyl orthoformate, followed by dehydration, yields the isoflavone core. researchgate.net

An alternative linear method is the oxidative rearrangement of chalcones. rsc.org Chalcones are synthesized by the condensation of a 2'-hydroxyacetophenone (B8834) with a benzaldehyde. Treatment of the resulting chalcone (B49325) with reagents like thallium(III) nitrate (B79036) induces a 1,2-aryl migration of the B-ring from C-β to C-α, leading to the formation of the isoflavone skeleton. rsc.org Subsequent reduction steps would be necessary to obtain the isoflavan-4-ol core of this compound.

Regioselective Introduction of the Sulfate Moiety

The final key step in the synthesis of this compound is the introduction of a sulfate group at the C-4 hydroxyl position of the isoflavan (B600510) core. This transformation must be regioselective, targeting only the desired hydroxyl group. Both chemical and enzymatic methods can be employed for this purpose, each with distinct advantages and disadvantages. nih.govmdpi.com

| Chemical Sulfating Agent | Typical Substrate | Challenges | Reference |

| SO₃-Pyridine Complex | Phenols, Flavonoids | Lack of regioselectivity, formation of product mixtures | nih.govmdpi.com |

| SO₃-Trimethylamine Complex | Flavonoids | Potential for multiple sulfations | capes.gov.br |

| Chlorosulfonic Acid | Phenols | Toxicity of required solvents (e.g., 1,2-dichloroethane) | google.com |

| DCC/Tetrabutylammonium Hydrogen Sulfate | Flavonoids | Formation of disubstituted products | mdpi.com |

Enzymatic sulfation offers a powerful alternative to chemical methods, often providing excellent regioselectivity and proceeding under mild conditions that preserve the integrity of complex molecules. mdpi.com This process is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the substrate. nih.govkaust.edu.sa

In humans, several SULT isoforms exist, and they exhibit distinct substrate specificities and regioselectivities towards flavonoids and other phenolic compounds. nih.govnih.gov For example, SULT1A3 has been shown to selectively sulfate the 7-OH group of certain flavones, while SULT1A1 can target the 3-OH group of flavonols. nih.gov By selecting the appropriate enzyme, it is possible to direct the sulfation to a specific position on the isoflavonoid core.

Bacterial aryl sulfotransferases, such as those from Desulfitobacterium hafniense, have also been used for the preparative sulfation of phenolic compounds, including flavonoids. nih.govmdpi.com These enzymes can use more stable and accessible sulfate donors like p-nitrophenyl sulfate (p-NPS), making them attractive for larger-scale synthesis. mdpi.commdpi.com The development of in vitro bioproduction systems using engineered E. coli cells that express specific human SULTs has demonstrated the potential for producing regioselective sulfated polyphenols. nih.gov This chemoenzymatic approach combines the power of chemical synthesis to build the core structure with the precision of enzymatic catalysis for the final sulfation step, representing a promising strategy for the total synthesis of this compound.

| Enzyme Type | Sulfate Donor | Key Feature | Reference |

| Human Sulfotransferases (SULTs) | PAPS | High regioselectivity for specific hydroxyl positions | nih.govnih.gov |

| Bacterial Aryl Sulfotransferases (ASTs) | p-Nitrophenyl sulfate (p-NPS) | Use of more stable, cost-effective sulfate donors | nih.govmdpi.commdpi.com |

Synthetic Approaches to this compound Remain Undisclosed in Scientific Literature

Despite its identification as a biologically active isoflavonoid sulfate with potential antiviral properties, a thorough review of published scientific literature reveals no reported total synthesis or synthetic studies focused on this compound or its core structure. The compound, first isolated from the fruits of Solanum torvum, is characterized by a unique sulfated isoflavonoid structure, presenting an interesting challenge for synthetic chemists.

This compound possesses two contiguous chiral centers at the C3 and C4 positions of its dihydropyran ring. The stereocontrolled synthesis of these centers would be a critical aspect of any future total synthesis. However, at present, the scientific community has not published any methodologies to achieve this. All existing research has concentrated on the isolation of this compound from its natural source, the elucidation of its structure, and the exploration of its biological activities.

Consequently, a detailed discussion on the "Stereocontrolled Synthesis of Chiral Centers in this compound," including specific strategies, reaction conditions, or yields, cannot be provided as the foundational research has not been conducted or at least not been made publicly available. The development of a synthetic route to this compound would be a significant achievement in the field of natural product synthesis, likely involving innovative approaches to asymmetric catalysis or the use of chiral pool starting materials to establish the desired stereochemistry. Such research would be highly anticipated by the organic chemistry community.

Until such studies are published, any discussion on the synthetic approaches to this natural product would be purely speculative.

Design, Synthesis, and Evaluation of Torvanol a Analogues and Derivatives for Structure Activity Relationship Studies

Rational Design of Torvanol A Derivatives Based on Core Structure Modifications

The rational design of new analogues hinges on systematically modifying the three rings (A, B, and C) of the isoflavone (B191592) core and the distinctive sulfate (B86663) group.

The A-ring of the isoflavone scaffold presents multiple sites for modification to probe its role in target binding. Alterations typically involve introducing a variety of substituents at available positions to modulate electronic properties, steric bulk, and hydrogen bonding capacity. Common modifications include the introduction of hydroxyl, methoxy (B1213986), and halogen groups. The position and nature of these substituents can significantly influence biological activity. For instance, studies on other flavonoids have shown that the presence and placement of hydroxyl groups on the A-ring can be critical for antioxidant and enzyme inhibitory activities. nih.govnih.gov

Interactive Table: Hypothetical SAR of A-Ring Modifications of this compound

| Compound | Modification (A-Ring) | Position | Hypothetical IC₅₀ (µM) | Notes |

| This compound | Native Structure | - | 9.6 | Antiviral activity against HSV-1. ebi.ac.uk |

| Analogue 1a | -OH | C-5 | 7.2 | Increased H-bonding potential may enhance binding. |

| Analogue 1b | -OCH₃ | C-7 | 12.5 | Masking the C-7 hydroxyl may reduce activity. |

| Analogue 1c | -F | C-5 | 8.8 | Introduction of fluorine can alter electronic properties and metabolic stability. |

| Analogue 1d | -Cl | C-6 | 10.1 | Steric hindrance at C-6 may be unfavorable. |

The B-ring is a primary site for structural diversification to explore interactions with target proteins. nih.gov Structure-activity relationship studies on various isoflavones have demonstrated that the substitution pattern on the B-ring is a key determinant of biological activity and selectivity. nih.gov Modifications often include varying the number and position of hydroxyl and methoxy groups, as well as introducing halogens or small alkyl groups to probe steric and electronic requirements of the binding site. Replacing the phenyl B-ring with electron-rich heterocyclic rings has also proven to be a successful strategy for improving activity in other isoflavone series. nih.gov

The C-ring and the linker region connecting the A and B rings offer further opportunities for modification. While maintaining the core chromone (B188151) structure is often essential for activity, subtle changes can be explored. For example, saturation of the C2-C3 double bond to yield an isoflavanone (B1217009) core can alter the three-dimensional shape of the molecule, potentially leading to different biological profiles. Additionally, modifications at the C-2 position, though less common for isoflavones, can be investigated to introduce new vectors for interaction or to attach pharmacokinetic-modifying groups.

The sulfate group of this compound is a key feature, imparting significant polarity to the molecule. Its role in activity could be related to specific ionic interactions with a biological target or to improved water solubility. SAR studies in this area involve two main strategies:

Derivatization: Converting the sulfate into sulfamides or other related functional groups to modulate charge and hydrogen bonding capabilities.

Bioisosteric Replacement: Replacing the sulfate group with other acidic or polar functional groups that mimic its size, shape, and electronic properties. drughunter.com Common bioisosteres for sulfates and sulfonates include carboxylic acids, tetrazoles, and hydroxamic acids. acs.orgnih.gov These replacements can dramatically alter the compound's pharmacokinetic profile, such as membrane permeability and metabolic stability. nih.gov

Interactive Table: Potential Bioisosteres for the Sulfate Group in this compound

| Functional Group | Potential Advantage | Potential Disadvantage | pKa (approx.) |

| Sulfate (-OSO₃⁻) | High polarity, strong H-bond acceptor | Poor membrane permeability, metabolic instability | < 2 |

| Carboxylate (-COO⁻) | Maintains acidic character, well-studied | Can be metabolically labile (e.g., glucuronidation) | 4-5 |

| Tetrazole (-CN₄H) | Metabolically stable, similar pKa to carboxylate | Can have lower membrane permeability despite higher lipophilicity | 4.5-4.9 |

| Sulfonamide (-SO₂NHR) | Can act as H-bond donor and acceptor, tunable properties | Acidity and properties depend on the 'R' group | Variable |

| Phosphonate (-PO₃H⁻) | Divalent anion, can chelate metal ions | Often has poor oral bioavailability | 2 & 7 |

Synthetic Methodologies for Novel this compound Analogues

The synthesis of isoflavone analogues can be achieved through various established methods. rsc.org A common approach involves the construction of a 2-hydroxydeoxybenzoin intermediate followed by cyclization to form the chromone ring. mdpi.com Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for efficiently linking the B-ring to the chromone core, allowing for the rapid synthesis of a wide array of derivatives. nih.govnih.gov

To efficiently explore the SAR of this compound, parallel synthesis techniques are employed to generate focused libraries of compounds. spirochem.comasynt.com This approach enables the simultaneous synthesis of dozens to hundreds of analogues, significantly accelerating the discovery process. uniroma1.it

The general workflow for library generation involves:

Scaffold Synthesis: Preparation of a common isoflavone core, often functionalized with reactive groups (e.g., halogens or boronic esters) to facilitate diversification. nih.govnih.gov

Diversification: The core scaffold is reacted with a library of building blocks in a parallel format (e.g., in 96-well plates). For instance, an 8-bromo-isoflavone scaffold could be subjected to a Suzuki-Miyaura cross-coupling with a diverse set of arylboronic acids to generate a library of 8-aryl isoflavone derivatives. nih.gov

Purification and Analysis: High-throughput purification methods, such as mass-directed preparative HPLC, are used to isolate the final compounds, which are then characterized and submitted for biological screening.

This strategy allows for a systematic exploration of the chemical space around the this compound scaffold, enabling the rapid identification of analogues with improved properties and providing a deeper understanding of the structural requirements for biological activity.

Information regarding the chemical compound "this compound" is not available in the public domain, preventing the creation of a detailed scientific article as requested.

Extensive searches for "this compound" across scientific databases and chemical literature have yielded no results for a compound with this designation. Consequently, it is not possible to provide an article on its chemical properties, synthesis, or biological activities as outlined in the user's request. The specific data required to populate the sections on analogue design, modern organic synthesis applications, QSAR modeling, and fragment-based drug discovery for this compound does not exist in published scientific literature.

While general principles and methodologies for these areas of drug discovery are well-established, applying them to a compound without any known structure, biological target, or activity data would be purely speculative and scientifically unsound. The instructions to focus solely on "this compound" and to provide "thorough, informative, and scientifically accurate content" cannot be fulfilled without a foundation of existing research on the compound.

Therefore, the following sections of the requested article cannot be generated:

Fragment-Based Drug Discovery Approaches Based on this compound Scaffold

To proceed with generating a relevant article, verifiable information on the chemical structure and biological context of "this compound" is required. Without this foundational data, any generated content would be hypothetical and would not meet the standards of scientific accuracy.

Mechanistic Investigations of Torvanol A S Biological Activities in Pre Clinical Systems

Antiviral Activity against Herpes Simplex Virus Type 1 (HSV-1)

Research indicates that Torvanol A possesses antiviral activity against HSV-1. Studies have reported an IC50 value of 9.6 µg/mL for this compound against HSV-1 nih.govresearchgate.net. Another study reported an IC50 value of 10.51 µg/mL and suggested the mechanism is related to inhibiting virus replication, gene expression (specifically ICP27 and VP16), and viral progeny production mdpi.com. The antiviral properties of compounds can involve various stages of the viral life cycle, including entry, replication, and transcription researchgate.net.

Inhibition of Viral Entry or Replication Mechanisms in vitro

While some studies suggest that this compound inhibits viral replication mdpi.com, the precise mechanisms by which it interferes with HSV-1 entry or replication are still under investigation. Antiviral agents can target different stages of the viral life cycle, such as inhibiting viral adsorption, entry, or replication researchgate.netnih.gov. For instance, some compounds prevent viral entry by interfering with cellular receptors or fusion processes mdpi.com. Others inhibit replication by affecting viral DNA synthesis or the expression of viral genes mdpi.comfrontiersin.orgdovepress.com. Studies on other antiviral compounds in Vero cells have explored mechanisms like inhibiting virion attachment to cell-surface heparan sulfate (B86663) proteoglycans or interfering with viral transcription factors and mRNA synthesis mdpi.comfrontiersin.org.

Cellular Targets Involved in HSV-1 Replication Cycle Modulation

The replication cycle of HSV-1 involves a complex interplay between viral and cellular factors nih.gov. Viral gene expression proceeds through immediate early, early, and late phases frontiersin.org. Cellular proteins are integral to HSV-1 DNA replication, and targeting these host factors is a strategy for antiviral therapy nih.govfrontiersin.org. For example, cellular proteins in the Fanconi anemia pathway and PCNA have been shown to be important for HSV-1 replication nih.gov. Some antiviral compounds modulate cellular pathways or target viral proteins essential for replication or gene expression mdpi.comfrontiersin.orgdovepress.com. While this compound has been shown to inhibit the expression of viral genes like ICP27 and VP16 mdpi.com, further research is needed to fully elucidate the specific cellular or viral targets through which this compound exerts its inhibitory effects on the HSV-1 replication cycle.

Evaluation in Cell Culture Models (e.g., Vero cells)

Vero cells, a kidney epithelial cell line from the African green monkey, are a commonly used cell culture model for studying HSV-1 infection and evaluating antiviral activity researchgate.netmdpi.comnih.govjst.go.jpunito.itnih.govresearchgate.netplos.orgnih.gov. These cells are susceptible to HSV-1 infection and support viral replication, making them suitable for in vitro antiviral assays like plaque reduction assays and virus yield reduction assays unito.itresearchgate.net. Studies evaluating the antiviral activity of various compounds against HSV-1 frequently utilize Vero cells to determine parameters such as half-maximal effective concentration (EC50) and cytotoxicity researchgate.netmdpi.comunito.itresearchgate.net. This compound's antiviral activity against HSV-1 has been evaluated in cell culture models, including Vero cells researchgate.net.

Here is a table summarizing some reported antiviral activity data for this compound against HSV-1:

| Compound | IC50 (µg/mL) | Cell Line | Reference |

| This compound | 9.6 | Not specified | nih.govresearchgate.net |

| This compound | 10.51 | Not specified | mdpi.com |

Note: The specific cell line for the 9.6 µg/mL IC50 is not explicitly stated in the provided snippets, although Vero cells are mentioned in the context of HSV-1 evaluation.

Neurobiological Activity: Antidepressant, Anxiolytic, and Adaptogenic Effects

This compound has demonstrated antidepressant, anxiolytic, and adaptogenic activities in pre-clinical studies using animal models researchgate.netstuartxchange.orgnih.gov. These effects suggest potential therapeutic applications for conditions related to stress, anxiety, and depression nih.govresearchgate.netnih.gov. Adaptogens are natural compounds that can increase the body's resilience to stress and help maintain homeostasis nih.govmdpi.com.

Modulation of Monoaminergic Neurotransmitter Systems (Noradrenaline, Dopamine (B1211576), Serotonin)

Studies suggest that the antidepressant and anxiolytic effects of this compound may involve the modulation of monoaminergic neurotransmitter systems, including noradrenaline (NE), dopamine (DA), and serotonin (B10506) (5-HT) researchgate.netstuartxchange.orgnih.gov. These monoamines are crucial for regulating mood, behavior, and cognitive functions nih.govfrontiersin.orgwikipedia.orgmdpi.comresearchgate.net. Research indicates that this compound is capable of enhancing the synaptic availability of noradrenaline, dopamine, and serotonin researchgate.net. This modulation of monoamine levels is a common mechanism targeted by antidepressant and anxiolytic drugs wikipedia.orgmdpi.com. Studies using antagonists of adrenoceptors, dopamine receptors, and serotonin receptors have provided evidence for the involvement of these systems in the neurobiological effects of this compound researchgate.netnih.govresearchgate.net.

Interaction with GABAergic Pathways

In addition to its effects on monoaminergic systems, the neurobiological activity of this compound is also suggested to involve interaction with GABAergic pathways researchgate.netstuartxchange.orgnih.govresearchgate.net. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and modulation of GABAergic neurotransmission is known to contribute to anxiolytic and anticonvulsant effects researchgate.netresearchgate.net. Studies have indicated that this compound's anxiolytic effects and its ability to antagonize pentylenetetrazole (PTZ)-induced convulsions, which are mediated by inhibiting gabaergic mechanisms, suggest an involvement of GABAergic pathways researchgate.netnih.govresearchgate.net.

Here is a summary of the neurobiological effects and proposed mechanisms of this compound:

| Activity | Proposed Mechanisms Involved | Animal Models Used | Reference |

| Antidepressant | Enhancing synaptic availability of Noradrenaline, Dopamine, and Serotonin. | Forced Swim Test (FST), Tail Suspension Test (TST), Chronic stress-induced behavioural despair test (in rats) researchgate.netnih.gov | researchgate.netstuartxchange.orgnih.gov |

| Anxiolytic | Modulation of Noradrenergic, Dopaminergic, Serotonergic, and GABAergic mechanisms. | Elevated Plus Maze (EPM), Light Dark Apparatus (LDA) (in mice) researchgate.netnih.govresearchgate.net | researchgate.netstuartxchange.orgnih.gov |

| Adaptogenic | Increasing capacity to tolerate non-specific stress; involvement of monoaminergic systems. | Forced Swim Test (FST) (in rats), Chronic stress-induced behavioural despair test (in rats) researchgate.net | researchgate.netstuartxchange.orgnih.gov |

Neuroreceptor Binding Studies

Studies have suggested that the activities of this compound might be mediated through interaction with neuro系统的 involving noradrenaline, serotonin, and dopamine. researchgate.net While the provided search results indicate that this compound's effects may be mediated by these systems, explicit data from in vitro neuroreceptor binding studies detailing binding affinities (e.g., Ki values) of this compound to specific neuroreceptors (such as dopamine receptors D1-D5, serotonin receptors 5-HT1A, 5-HT2A, etc.) are not prominently featured in the search snippets. General information about neuroreceptor binding studies and the receptors involved in mood disorders is available, but direct binding data for this compound is not provided here. nih.govmdpi.comelifesciences.orgcpn.or.kr

In vitro Enzyme Inhibition Assays (e.g., MAO-A, MAO-B)

Research indicates that this compound can inhibit monoamine oxidase (MAO) enzymes. Specifically, one study highlighted that this compound demonstrated more prominent inhibition of MAO-A compared to MAO-B. researchgate.net MAO enzymes, particularly MAO-A and MAO-B, are crucial in the metabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. wikipedia.orgcriver.commdpi.com Inhibition of these enzymes can lead to increased levels of these neurotransmitters. wikipedia.org While the search results confirm MAO inhibition by this compound, specific IC50 values or detailed enzyme kinetics from in vitro assays for MAO-A and MAO-B inhibition by this compound are not presented in the provided snippets. However, the principle of in vitro MAO inhibition assays using substrates like kynuramine (B1673886) and measuring metabolite formation is a standard method in drug discovery. criver.comevotec.com

In vitro Cytotoxicity Profiling for Mechanistic Insight into Cell Interactions

In vitro cytotoxicity profiling is a common approach to assess the potential of a compound to induce toxicity in cells and to gain insights into cellular mechanisms. mdpi.com While some studies on Solanum torvum extracts (from which this compound is isolated) have shown cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and liver cells, specific in vitro cytotoxicity data, such as IC50 values, directly attributed to isolated this compound for a range of cell lines, are not extensively detailed in the provided search results. mdpi.comresearchgate.netnih.govresearchgate.net The mechanism of action for cytotoxic effects of compounds from Solanum species can involve interference with the cell cycle and induction of apoptosis. researchgate.net

In vitro Cytotoxicity Profiling for Mechanistic Insight into Cell Interactions

In vitro cytotoxicity profiling is a fundamental step in assessing the potential cellular impact of a compound and exploring the mechanisms underlying its interaction with cells. mdpi.com Studies on extracts derived from Solanum torvum, the plant source of this compound, have demonstrated cytotoxic effects against various cancer cell lines, including those from breast adenocarcinoma (MCF-7) and liver. mdpi.comresearchgate.netnih.govresearchgate.net These investigations often involve exposing cell lines to varying concentrations of the compound or extract and measuring cell viability using assays such as the MTT assay. mdpi.com Mechanistic studies in this area can delve into how the compound affects cellular processes like the cell cycle and whether it induces apoptosis (programmed cell death). researchgate.net While cytotoxic activity has been observed for Solanum torvum extracts, specific in vitro cytotoxicity data directly attributed to isolated this compound across a panel of cell lines is not extensively detailed in the provided information.

Molecular and Cellular Target Identification for Torvanol a

Proteomics-Based Approaches for Target Elucidation (e.g., Affinity Chromatography, Photoaffinity Labeling)

Proteomics, the large-scale study of proteins, offers powerful methods for identifying protein targets of small molecules like Torvanol A. These approaches often involve isolating proteins that bind to the compound. Affinity chromatography is a technique where the compound (or a modified version) is immobilized on a stationary phase, and cellular lysates are passed through it. Proteins that bind to the immobilized compound are retained and can subsequently be eluted and identified, typically by mass spectrometry. nih.gov

Photoaffinity labeling (PAL) is another significant proteomics-based strategy. enamine.netevotec.comchomixbio.comnih.gov This technique utilizes a probe molecule that is structurally similar to the compound of interest (this compound, in this case) but contains a photoreactive group. chomixbio.comnih.gov Upon irradiation with UV light, the photoreactive group is activated, forming a highly reactive species that covalently binds to nearby molecules, ideally the target protein. enamine.netchomixbio.com These labeled proteins can then be isolated and identified using mass spectrometry. enamine.netevotec.com Bi-functional photo-affinity probes often incorporate an affinity tag, such as biotin, to facilitate the purification of labeled proteins using affinity beads. plos.org Diazirines, benzophenones, and aryl azides are common photoreactive groups used in PAL. enamine.net Diazirine structures are frequently used due to their biocompatibility, small size, and fast reaction speed. chomixbio.com PAL is a valuable tool for mapping ligand-binding sites and identifying protein targets, particularly for compounds that bind reversibly. enamine.netevotec.comchomixbio.comnih.gov

Genomic and Transcriptomic Profiling of this compound-Treated Cells

Transcriptomic profiling, often performed using techniques like RNA sequencing (RNA-Seq), measures the abundance of messenger RNA (mRNA) molecules in cells treated with this compound compared to untreated cells. Changes in mRNA levels can indicate which genes are upregulated or downregulated in response to the compound. axcelead-us.com This can provide clues about affected cellular pathways and potential downstream targets or cellular processes modulated by this compound. Analyzing gene expression profiles can help link compounds with unknown mechanisms of action to specific pathways or other drugs with known targets. researchgate.net

Computational Approaches for Target Prediction (e.g., Molecular Docking, Cheminformatics)

Computational methods play a crucial role in predicting potential targets for compounds like this compound, especially in the early stages of drug discovery. These methods leverage existing data on chemical structures, biological activities, and protein structures to make predictions. mdpi.comnih.govunir.netnih.govnih.gov

Molecular docking is a widely used computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a protein target. opencovidjournal.comscitechnol.comnih.govyoutube.commdpi.com By simulating the interaction between this compound and various protein structures, researchers can identify potential binding partners and estimate the strength of these interactions. scitechnol.commdpi.com This can help prioritize potential targets for experimental validation. nih.govmdpi.com Inverse docking, or target prediction using molecular docking, involves docking a single ligand against a library of protein structures to identify potential targets. nih.gov

Cheminformatics utilizes computational techniques to analyze chemical data. neovarsity.orgresearchgate.net In the context of target identification, cheminformatics approaches can predict targets based on the structural similarity of this compound to compounds with known targets. mdpi.comunir.netrsc.org If this compound shares structural features with a molecule known to bind to a specific protein, it is computationally predicted to potentially interact with the same target. rsc.org Cheminformatics methods can also involve building predictive models based on large datasets of compound-target interactions. unir.netresearchgate.netsciforum.net These models can predict the likelihood of interaction between this compound and a vast number of potential targets. nih.gov

Validation of Putative Biological Targets through Genetic and Biochemical Assays

Once potential targets for this compound are identified through proteomics, transcriptomics, or computational methods, experimental validation is crucial to confirm these interactions and their biological significance. innoserlaboratories.combiognosys.comevotec.comddtjournal.com

Genetic assays involve manipulating the expression or function of the putative target gene and observing the effect on the cellular response to this compound. Techniques like CRISPR-Cas9 gene editing can be used to knock out or modify the gene encoding the suspected target protein. criver.combiocompare.com If the cellular response to this compound is altered in cells with the modified gene, it provides evidence that the identified protein is indeed a relevant target. criver.comlubio.ch Reporter gene assays can also be used to link a reporter gene to a specific cellular pathway or target, allowing researchers to identify compounds that modulate the activity of that pathway and validate the involvement of a target. lubio.ch

Biochemical assays are performed in vitro or in cells to directly measure the interaction between this compound and the putative target protein. ddtjournal.comaxxam.com These can include binding assays to quantify the affinity of this compound for the protein, or enzyme activity assays if the target is an enzyme, to see if this compound modulates its activity. ddtjournal.com Techniques like Cellular Thermal Shift Assay (CETSA) can assess drug-target engagement in a more native cellular environment by measuring the thermal stability of a protein in the presence and absence of the compound. biognosys.comeuropeanreview.orgpelagobio.com

Combining data from these various validation approaches provides a more comprehensive understanding of this compound's molecular and cellular targets and helps confirm the biological relevance of the identified interactions. innoserlaboratories.comevotec.com

Pharmacological Modulations and in Vivo Pre Clinical Efficacy Models

In vivo Animal Models for Neurobiological Activities (e.g., Forced Swim Test, Tail Suspension Test, Elevated Plus Maze)

In vivo animal models are widely used in behavioral neuroscience to investigate the potential antidepressant, anxiolytic, and adaptogenic properties of novel compounds. Torvanol A has been evaluated in several such models to determine its neurobiological effects. Studies have utilized models including the Forced Swim Test (FST), Tail Suspension Test (TST), Elevated Plus Maze (EPM), and Light Dark Apparatus (LDA). uni.lueuropa.euresearchgate.net These models are designed to assess behavioral despair (FST, TST) and anxiety-like behaviors (EPM, LDA) in rodents. uni.lufrontiersin.org Additionally, the pentylenetetrazole-induced convulsions model and chronic stress-induced behavioral despair test have been employed to further characterize the neurobiological profile of this compound. uni.lueuropa.eu

Behavioral Neuroscience Assessments and Biomarker Analysis

Behavioral assessments in these in vivo models provide insights into the potential therapeutic effects of this compound. In the Forced Swim Test and Tail Suspension Test, this compound has been shown to significantly decrease the immobility period in a dose-dependent manner compared to control groups. uni.lueuropa.eu This reduction in immobility is considered an indicator of antidepressant-like activity. frontiersin.org In the Elevated Plus Maze and Light Dark Apparatus tests, this compound significantly increased the time spent in and entries into the open arms (EPM) and the time spent in the light area (LDA), while decreasing the time spent in closed arms (EPM) and the dark area (LDA). uni.lueuropa.eu These findings suggest anxiolytic-like effects. uni.lueuropa.eu

Studies combining this compound with various antagonists, such as prazosin (B1663645) (an alpha-1 adrenergic antagonist), para-chlorophenylalanine (pCPA, a serotonin (B10506) synthesis inhibitor), and haloperidol (B65202) (a dopamine (B1211576) receptor antagonist), have indicated the involvement of noradrenergic, dopaminergic, serotonergic, and GABAergic mechanisms in its observed behavioral effects. uni.luresearchgate.net

While behavioral neuroscience assessments have demonstrated the effects of this compound, specific data on the quantification of neurobiological biomarkers directly modulated by this compound in these studies were not available in the provided search results. Biomarker analysis in behavioral neuroscience can involve assessing various molecular or physiological indicators associated with neurological function and disease states. limav.orgrroij.comfrontiersin.orgtci-thaijo.orgcreative-proteomics.com

Below is a summary of observed behavioral effects of this compound in specific in vivo models based on the search results:

| Animal Model | Behavioral Assessment | Observed Effect of this compound (vs. Control) |

| Forced Swim Test (FST) | Immobility Period | Decreased (dose-dependent) |

| Tail Suspension Test (TST) | Immobility Period | Decreased (dose-dependent) |

| Elevated Plus Maze (EPM) | Time Spent in Open Arms | Increased (dose-dependent) |

| Elevated Plus Maze (EPM) | Entries into Open Arms | Increased (dose-dependent) |

| Elevated Plus Maze (EPM) | Time Spent in Closed Arms | Decreased |

| Light Dark Apparatus (LDA) | Time Spent in Light Area | Increased (dose-dependent) |

| Light Dark Apparatus (LDA) | Time Spent in Dark Area | Decreased |

| Chronic Stress Behavioral Despair | Immobility Period (in stressed animals) | Decreased (dose-dependent) |

| Pentylenetetrazole-induced Convulsions | Latency for tonic convulsions, Protection against convulsions | Increased latency, 100% protection at tested doses |

Neurotransmitter Level Quantification in Brain Regions

Research suggests that the antidepressant and anxiolytic activities of this compound may be mediated through its influence on monoamine neurotransmitters, specifically enhancing the synaptic availability of noradrenaline, dopamine, and serotonin. uni.lufrontiersin.org This suggestion is based on studies involving combinations of this compound with neurotransmitter antagonists. uni.luresearchgate.net While the involvement of these neurotransmitter systems is indicated, detailed research findings quantifying the specific levels of these neurotransmitters in different brain regions following this compound administration in vivo were not available in the provided search results. Techniques such as microdialysis and voltammetry can be used for in vivo monitoring and quantification of neurotransmitter levels in specific brain areas. journal-dtt.orgmdpi.comnih.govmsdvetmanual.comdovepress.com

In vivo Models for Antiviral Efficacy against HSV-1 (e.g., Animal Infection Models)

While some research indicates that this compound, isolated from Solanum torvum fruits, possesses anti-HSV-1 activity researchgate.net, detailed information regarding specific in vivo animal infection models used to evaluate the efficacy of isolated this compound against Herpes Simplex Virus Type 1 (HSV-1), including experimental designs, data tables, or detailed research findings from such studies, was not available in the provided search results. Animal models, such as mouse models of HSV-1 infection, are commonly used to study antiviral efficacy in vivo. frontiersin.orgmdpi.comprimescholars.comnih.govnih.govmdpi.comdntb.gov.uaru.nl

Pre-clinical in vivo Proof-of-Concept Studies for Potential Applications

The primary pre-clinical in vivo proof-of-concept studies for this compound highlighted in the available literature focus on its potential as an antidepressant, anxiolytic, and adaptogen, as demonstrated by the behavioral studies described in Section 8.1. uni.lueuropa.euresearchgate.net Information regarding pre-clinical in vivo proof-of-concept studies for other potential therapeutic applications of this compound was not available in the provided search results. Pre-clinical in vivo studies serve to provide initial evidence of a compound's potential efficacy for a specific indication in a living system. msdvetmanual.commmv.org

In vivo Pharmacokinetic and Pharmacodynamic Modeling in Animal Species

Information regarding in vivo pharmacokinetic (PK) and pharmacodynamic (PD) modeling specifically for this compound in animal species was not available in the provided search results. PK studies in animals are essential to understand how a compound is absorbed, distributed, metabolized, and excreted, while PD studies examine the relationship between drug concentration and its effects. frontiersin.orgrroij.comprimescholars.commmv.org PK/PD modeling integrates these aspects to predict the time course of drug effects based on a given dosing regimen. primescholars.com While general principles and methods of in vivo PK/PD modeling in animals are established, specific data for this compound were not found. rroij.comprimescholars.com

Interdisciplinary Research Perspectives and Future Directions

Biotransformation Studies of Torvanol A by Microbial or Mammalian Systems

Understanding the biotransformation of this compound in biological systems is crucial for evaluating its pharmacological activity, bioavailability, and potential interactions. Biotransformation, the chemical conversion of substances by living organisms or enzyme preparations, plays a vital role in drug development and optimization, particularly in investigating metabolic pathways and converting lipophilic molecules into more easily excreted hydrophilic metabolites. wikipedia.orguni.lu Microorganisms can serve as predictive models for mammalian drug metabolism and contribute information on how xenobiotics are metabolized. wikipedia.orguni.luuni.lu Recombinant enzymes, such as cytochrome P450 (CYP) enzymes, are also utilized to access mammalian and microbial drug metabolites. wikipedia.org Although there is a mention linking "this compound" with "omics technologies" and "mechanistic understanding of microbial metabolism and its downstream", specific detailed studies on the biotransformation pathways or resulting metabolites of this compound in either microbial or mammalian systems were not extensively found in the examined literature. nih.gov Future research should focus on identifying the enzymes and pathways involved in this compound metabolism, which could inform drug design and predict potential drug-drug interactions.

Combination Studies of this compound with Other Biologically Active Compounds

Exploring the effects of this compound in combination with other biologically active compounds can reveal synergistic or additive effects, potentially leading to more effective therapeutic strategies. Research has already begun in this area, investigating the combination of this compound with various antagonists in the context of its antidepressant and anxiolytic activities. Studies combining this compound with prazocin, para-chlorophenylalanine (pCPA), and haloperidol (B65202) have been conducted. fishersci.dkuni.lu These studies assessed behavioral parameters such as immobility period in forced swim and tail suspension tests, and time spent in open/closed arms and entries in elevated plus maze and light-dark apparatus tests. fishersci.dkuni.lu The observed effects in these combination studies suggested the involvement of noradrenergic, dopaminergic, serotonergic, and gabaergic mechanisms. fishersci.dkuni.lu Further research could investigate combinations with compounds targeting different pathways or therapeutic areas to assess broader potential applications and understand the nature of these interactions.

Development of Advanced Delivery Systems for in vitro and in vivo Research Applications